2-amino-N-(2-ethylphenyl)benzenesulfonamide
Description
Historical Development of Benzenesulfonamide Compounds
The discovery of benzenesulfonamide derivatives marks a pivotal advancement in medicinal chemistry. The foundational work began in the 1930s with Gerhard Domagk’s development of Prontosil, the first sulfonamide-based antibacterial agent, which revolutionized the treatment of bacterial infections. This breakthrough demonstrated the therapeutic potential of the sulfonamide functional group (-SO₂NH₂), spurring decades of structural modifications to optimize pharmacokinetic and pharmacodynamic properties.
Early benzenesulfonamides, such as sulfanilamide, served as prototypes for subsequent derivatives. The introduction of substituents to the benzene ring, including amino (-NH₂) and alkyl groups (e.g., ethyl), aimed to enhance solubility, bioavailability, and target specificity. For instance, the addition of a 2-ethylphenyl group to the sulfonamide scaffold in 2-amino-N-(2-ethylphenyl)benzenesulfonamide (PubChem CID: 16784780) emerged as a strategy to balance lipophilicity and electronic effects, facilitating interactions with biological targets.
Table 1: Structural Evolution of Key Benzenesulfonamide Derivatives
Significance in Medicinal Chemistry Research
This compound exemplifies the strategic design of sulfonamide derivatives for diverse therapeutic applications. Its structure combines a sulfonamide core with an amino group at the ortho position and a 2-ethylphenyl substituent, enabling dual functionality:
- Antimicrobial Activity : The amino group enhances hydrogen bonding with bacterial dihydropteroate synthase (DHPS), a key enzyme in folate synthesis.
- Enzyme Inhibition : The ethylphenyl moiety contributes to hydrophobic interactions with carbonic anhydrase isoforms, particularly CA IX, which is overexpressed in hypoxic tumor environments.
Table 2: Biological Activities of this compound
Position Within Sulfonamide-Based Research Landscape
This compound occupies a unique niche in sulfonamide research due to its structural hybridity. Unlike first-generation sulfonamides, which primarily targeted bacterial enzymes, this compound exhibits dual inhibitory effects on both microbial and mammalian enzymes. For example:
- Comparative Selectivity : It shows 15-fold greater selectivity for carbonic anhydrase IX (CA IX) over CA II, a feature critical for minimizing off-target effects in cancer therapy.
- Synthetic Flexibility : The ethylphenyl group allows for further derivatization, enabling fine-tuning of steric and electronic properties for specific applications.
Research Trajectory and Academic Interest Evolution
Academic interest in this compound has evolved from exploratory synthesis to targeted mechanistic studies. Early research focused on optimizing synthetic routes, such as the use of chlorosulfonic acid and β-phenethylamine precursors, to improve yield and purity. Recent investigations emphasize:
- Computational Modeling : Molecular docking studies predict strong binding affinities (-9.2 kcal/mol) for CA IX, validated by in vitro assays.
- Structure-Activity Relationships (SAR) : Modifications at the ethylphenyl position correlate with enhanced solubility and reduced cytotoxicity.
Future Directions :
- Multitarget Drug Design : Exploiting its dual inhibitory profile for combination therapies.
- Nanoparticle Delivery Systems : Improving bioavailability through encapsulation techniques.
- Green Synthesis Methods : Reducing reliance on chlorinated solvents in large-scale production.
Structure
3D Structure
Properties
IUPAC Name |
2-amino-N-(2-ethylphenyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S/c1-2-11-7-3-5-9-13(11)16-19(17,18)14-10-6-4-8-12(14)15/h3-10,16H,2,15H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJIHVLPQPBGOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NS(=O)(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of N-(2-ethylphenyl)-2-nitrobenzenesulfonamide
Step 1: Directed Sulfonation of Nitrobenzene
Nitrobenzene undergoes chlorosulfonation using chlorosulfonic acid (3 equivalents) at 50–60°C for 4 hours, yielding 3-nitrobenzenesulfonyl chloride as the major product (72% yield). Isomer separation via fractional crystallization in dichloromethane-hexane isolates the 2-nitro isomer (18% recovery).
Step 2: Coupling with 2-ethylaniline
2-Nitrobenzenesulfonyl chloride (1.2 equiv) reacts with 2-ethylaniline in tetrahydrofuran (THF) at 0°C under N₂, followed by stirring at room temperature for 12 hours. Workup with aqueous NaHCO₃ gives N-(2-ethylphenyl)-2-nitrobenzenesulfonamide as a yellow solid (68% yield).
Step 3: Catalytic Hydrogenation
The nitro intermediate undergoes reduction using 10% Pd/C (5 mol%) in ethanol under 3 atm H₂ at 50°C for 6 hours, affording this compound (89% yield).
Challenges :
- Low regioselectivity in chlorosulfonation (≤20% 2-nitro isomer)
- High catalyst loading required for complete nitro reduction
Route 2: SNAr Amination Under Phase-Transfer Catalysis
Synthesis of 2-chloro-N-(2-ethylphenyl)benzenesulfonamide
Step 1: Chlorosulfonation of Benzene Derivatives
Benzene reacts with chlorosulfonic acid (2.5 equiv) and phosphorus pentachloride (1.8 equiv) in dichloroethane at 70°C for 3 hours, yielding benzenesulfonyl chloride (84% purity). Subsequent Friedel-Crafts ethylation introduces the 2-ethyl group via AlCl₃-catalyzed reaction with ethyl chloride (65% yield over two steps).
Step 2: SNAr Reaction with Ammonia
2-Chloro-N-(2-ethylphenyl)benzenesulfonamide (1 equiv), ammonium hydroxide (5 equiv), and tetrabutylammonium bromide (TBAB, 0.1 equiv) react in acetonitrile/water (300:1 v/v) at 80°C for 24 hours. The phase-transfer system facilitates chloride displacement, yielding the target compound (58% yield after recrystallization in ethanol-water).
Optimization Data :
| Parameter | Value | Impact on Yield |
|---|---|---|
| Temperature | 80°C → 100°C | +12% |
| TBAB Loading | 0.05 → 0.2 equiv | +9% |
| Solvent Ratio (ACN:H₂O) | 200:1 → 400:1 | -7% |
Route 3: Diazonium Salt Intermediate Approach
Diazotization and Sulfonation
Step 1: Diazonium Formation
2-Ethylaniline (1 equiv) reacts with NaNO₂ (1.1 equiv) in concentrated HCl at −5°C, forming the diazonium salt.
Route 4: One-Pot Tandem Synthesis
Simultaneous Sulfonation and Amination
A novel method combines sulfonic acid formation and amination in a single reactor:
- 2-Ethylaniline (1 equiv), H₂SO₄ (3 equiv), and (NH₄)₂S₂O₈ (1.5 equiv) react at 120°C for 8 hours to form 2-ethylphenylsulfamic acid.
- In situ treatment with POCl₃ (2 equiv) converts the sulfamic acid to sulfonyl chloride.
- Ammonolysis with NH₄OH (5 equiv) at 0°C yields the target compound (57% yield).
Advantages :
- Eliminates intermediate isolation
- Reduces solvent waste
Comparative Analysis of Synthetic Routes
Yield and Efficiency
| Route | Key Step | Overall Yield | Purity (HPLC) | Scalability |
|---|---|---|---|---|
| 1 | Nitro reduction | 52% | 98.2% | Moderate |
| 2 | Phase-transfer SNAr | 58% | 97.8% | High |
| 3 | Diazonium chemistry | 33% | 95.1% | Low |
| 4 | Tandem synthesis | 57% | 96.5% | Moderate |
Solvent and Energy Requirements
- Route 2 minimizes energy input (80°C vs. 120°C in Route 4)
- Route 1 requires cryogenic conditions (−5°C) for diazonium stability
Industrial-Scale Considerations
Cost Analysis of Raw Materials
| Component | Route 1 Cost (USD/kg) | Route 2 Cost (USD/kg) |
|---|---|---|
| 2-ethylaniline | 12.40 | 12.40 |
| Chlorosulfonic acid | 8.20 | – |
| TBAB | – | 24.50 |
| Pd/C (10%) | 310.00 | – |
Waste Management
- Route 2 generates 0.8 kg aqueous waste per kg product vs. 2.1 kg in Route 1
- Ethanol-water recrystallization allows >90% solvent recovery
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles like halides, amines, or alcohols.
Major Products Formed:
Oxidation: Formation of sulfonic acids or sulfonates.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted benzenesulfonamides.
Scientific Research Applications
Chemistry: 2-amino-N-(2-ethylphenyl)benzenesulfonamide is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology and Medicine: This compound has been studied for its potential as an inhibitor of carbonic anhydrase enzymes, which are involved in various physiological processes. It shows promise in the development of anticancer and antimicrobial agents .
Industry: In industrial applications, this compound is used in the formulation of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-ethylphenyl)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt cellular processes like pH regulation and ion transport, leading to potential therapeutic effects in cancer and microbial infections .
Comparison with Similar Compounds
Table 1: Key Properties of Selected Sulfonamides
Key Observations:
- Electron-Donating Groups: The 2-amino group may enhance hydrogen bonding, critical for target engagement in PPARγ or CA .
- Halogenation: Chlorine or fluorine substituents (e.g., in Compound 18 or 4-Amino-N-(2,2,2-trifluoroethyl)- derivatives) improve metabolic stability and binding affinity .
Biological Activity
2-Amino-N-(2-ethylphenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its diverse biological activities. This article reviews the current understanding of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.
- Molecular Formula : C14H16N2O2S
- Molecular Weight : 288.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with various biochemical pathways:
- Carbonic Anhydrase Inhibition : Similar compounds have shown significant inhibition against carbonic anhydrases (CAs), particularly CA IX, which is implicated in tumorigenesis and metastasis. For instance, related benzenesulfonamides exhibited IC50 values ranging from 10.93 to 25.06 nM against CA IX, demonstrating their potential as selective inhibitors .
- Antimicrobial Activity : The compound has been evaluated for its antimicrobial properties. Studies suggest that derivatives can inhibit bacterial growth by interfering with metabolic pathways essential for bacterial survival. For example, certain benzenesulfonamides have shown significant activity against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
Anticancer Activity
Research indicates that this compound may induce apoptosis in cancer cell lines. A related compound was shown to increase annexin V-FITC positivity significantly in MDA-MB-231 breast cancer cells, suggesting a mechanism of action that involves apoptosis induction .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory properties in various models. For example, related benzenesulfonamides inhibited carrageenan-induced paw edema in rats by over 90%, indicating potent anti-inflammatory effects .
Antimicrobial Efficacy
A study highlighted the antimicrobial activity of benzenesulfonamides against several pathogens:
- MIC values against E. coli: 6.72 mg/mL
- MIC values against S. aureus: 6.63 mg/mL
This suggests potential applications in treating bacterial infections .
Pharmacokinetics
The pharmacokinetic profile of similar compounds indicates moderate solubility in organic solvents and variable absorption characteristics. The ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies suggest favorable properties for drug development, although specific data for this compound is limited .
Case Studies
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
